2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide
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Overview
Description
2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core, which is often associated with bioactive properties, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the tetrahydroquinoline ring: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the ethoxy group: This step involves the ethylation of a hydroxyl group using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the morpholinoethyl side chain: This can be synthesized by reacting morpholine with an appropriate alkyl halide.
Coupling of the benzamide core: The final step involves the coupling of the synthesized intermediates with a benzoyl chloride derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or morpholino groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential bioactive properties, including antimicrobial and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent due to its bioactive core structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The benzamide core can interact with enzymes and receptors, modulating their activity. The tetrahydroquinoline and morpholinoethyl groups may enhance the compound’s binding affinity and specificity, leading to its bioactive effects.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
- 2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide
Uniqueness
2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which may confer distinct bioactive properties and chemical reactivity compared to similar compounds. The presence of the morpholinoethyl group, in particular, may enhance its solubility and bioavailability, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-ethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3/c1-3-31-24-9-5-4-8-21(24)25(29)26-18-23(28-13-15-30-16-14-28)20-10-11-22-19(17-20)7-6-12-27(22)2/h4-5,8-11,17,23H,3,6-7,12-16,18H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UASYVRJIXZRLGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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